Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate is a bicyclic compound characterized by a unique bicyclo[2.2.2]octane framework, which contributes to its structural rigidity and stability. This compound has garnered attention in various fields of chemical research due to its interesting molecular structure and potential applications in organic synthesis and medicinal chemistry.
The compound is cataloged under the Chemical Abstracts Service number 84522-29-2, indicating its recognition in chemical databases and literature. It is primarily synthesized for research purposes and can be sourced from specialized chemical suppliers.
Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate belongs to the class of bicyclic compounds, specifically within the category of carboxylic acid derivatives. Its molecular formula is C15H26O2, with a molecular weight of approximately 238.37 g/mol.
The synthesis of ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate typically involves several key steps:
In laboratory settings, careful control of reaction conditions—such as temperature, pressure, and reactant concentrations—is crucial for optimizing yield and selectivity during synthesis.
The molecular structure of ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate features a bicyclic framework that includes:
Property | Value |
---|---|
CAS Number | 84522-29-2 |
Molecular Formula | C15H26O2 |
Molecular Weight | 238.37 g/mol |
IUPAC Name | Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate |
InChI Key | BSYZAGFQVCLKBE-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CC2CC(C1CC2C)C(C)C |
Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, while lithium aluminum hydride is often used for reduction processes.
The mechanism of action for ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate involves its interaction with biological targets through its functional groups:
Data on specific pathways influenced by this compound remains limited but suggests potential roles in modulating biological signaling cascades.
Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate has several scientific applications:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3